N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 4-position and a carboxamide group at the 2-position of the benzothiazole ring.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-8-5-6-10(13-12(8)17-7-21-13)18-14(20)15-19-9-3-1-2-4-11(9)22-15/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBNNYXOARTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzothiazole derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against Mycobacterium tuberculosis and found that certain derivatives exhibited promising anti-tubercular activity. The compound's structure allows it to interact with bacterial enzymes effectively.
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Activity (IC50) | Activity (MIC) |
|---|---|---|
| 7a | 7.7 μM | 0.08 μM |
| 7b | NT | 0.32 μM |
| 7c | NT | 0.32 μM |
| INH | 0.2 μM | NT |
Anticancer Research
Benzothiazole derivatives have also shown potential in cancer therapy. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on the ability of N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide to inhibit the growth of human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.
Anti-inflammatory Properties
Benzothiazole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Inflammatory Markers
In vitro studies have shown that treatment with this compound led to a reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
- N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core with a chloro substituent at the 4-position and a carboxamide functional group. This structural arrangement is believed to enhance its interaction with biological targets, potentially leading to various therapeutic applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that similar compounds possess both antibacterial and antifungal properties. For instance:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzothiazole | Antibacterial | |
| 2-Aminobenzothiazole | Anticancer | |
| This compound | Antimicrobial |
The mechanism by which these compounds exert their antimicrobial effects typically involves interference with essential cellular processes in microorganisms.
2. Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human lung carcinoma A-427 | 0.99–3.22 | |
| Human cervix cancer SISO | 0.04–0.08 | |
| Human urinary bladder carcinoma RT-4 | 0.04–0.08 |
These findings suggest that the compound may interact with specific molecular targets involved in cancer cell growth and survival.
3. Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of cancer cells or pathogens.
- Receptor Interaction: It may bind to specific receptors on cell surfaces, modulating signaling pathways that lead to cell death or growth inhibition.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various benzothiazole derivatives against human cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated significant activity against multiple cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial properties of benzothiazole derivatives against a panel of bacterial strains. The findings showed that compounds similar to this compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-2-carboxamide?
A common approach involves coupling a benzothiazol-2-carboxylic acid derivative with a substituted benzothiazolamine. For example, reacting 1,3-benzothiazole-2-carbonyl chloride with 4-chloro-1,3-benzothiazol-7-amine in pyridine under reflux can yield the target compound. Purification via recrystallization (e.g., using methanol) ensures high purity . Alternatively, click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, may be adapted for derivatives with triazole or other functional groups .
Q. How can spectroscopic techniques validate the structure of this compound?
Key methods include:
- IR spectroscopy to confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H/N-H vibrations .
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and amide N-H signals (δ ~8–10 ppm). For example, split signals in the aromatic region may indicate substitution patterns .
- Mass spectrometry (FABMS/ESI-MS) to verify molecular weight (e.g., m/z 466 for a related compound) .
Q. What crystallographic strategies ensure accurate structural determination?
X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) should be analyzed to confirm molecular packing and validate intermolecular stabilization .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, vibrational spectroscopy (IR/Raman) can identify rotational isomers in solution, while crystallography provides static snapshots. Cross-validation using temperature-dependent NMR or variable-temperature X-ray studies helps reconcile differences .
Q. What computational methods predict binding affinity to target enzymes like PFOR?
Molecular docking (e.g., AutoDock Vina) using crystal structures of the enzyme’s active site can model interactions. Focus on the amide moiety’s role in forming hydrogen bonds with catalytic residues. MD simulations (e.g., GROMACS) assess stability of the ligand-enzyme complex over time .
Q. How do substituents on the benzothiazole rings influence bioactivity?
- Electron-withdrawing groups (e.g., Cl at position 4) enhance stability and π-stacking with aromatic residues in enzyme pockets.
- Hydrogen-bond donors/acceptors (e.g., amide groups) improve binding specificity. For example, the amide anion in related compounds directly inhibits PFOR by mimicking natural substrates .
Q. What strategies optimize synthetic yields for complex derivatives?
- Use high-purity reagents (e.g., freshly distilled pyridine) to minimize side reactions.
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Purify via column chromatography (e.g., hexane/ethyl acetate gradients) followed by recrystallization to isolate isomers .
Q. How can polymorphic forms of the compound be characterized?
Q. What mechanistic insights explain its inhibition of anaerobic enzymes like PFOR?
The amide group deprotonates under physiological conditions to form an anion that competitively binds PFOR’s pyruvate-binding site, disrupting the thiamine pyrophosphate (TPP)-dependent decarboxylation step. Crystallographic data show conserved hydrogen bonds between the amide and active-site residues (e.g., Asp/His) .
Methodological Notes
- Contradiction Handling : Conflicting spectroscopic vs. crystallographic data require multi-technique validation. For instance, rotational isomers observed in IR/Raman may not appear in X-ray due to crystal symmetry constraints .
- Advanced SAR : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Test derivatives with varying halogens (e.g., F, Br) at position 4 to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
